IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-
Overview
Description
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- typically involves a [3+2] cycloaddition reaction of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . The reaction conditions are mild and exhibit a broad substrate scope, allowing for the efficient preparation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
IMidazo[1,2-a]pyridine-8-Methanol: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
IMidazo[1,2-a]pyridine-8-Methanol, 2-(methyl)-: The presence of a methyl group instead of a trifluoromethyl group alters its lipophilicity and metabolic profile.
IMidazo[1,2-a]pyridine-8-Methanol, 2-(chloro)-: The chloro group provides different reactivity and biological properties compared to the trifluoromethyl group.
The uniqueness of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- lies in its enhanced stability, lipophilicity, and diverse biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-4-14-3-1-2-6(5-15)8(14)13-7/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMJJZGAKCLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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